molecular formula C14H19ClN4O3 B6241605 tert-butyl N-[1-(5-chloropyrazine-2-carbonyl)pyrrolidin-3-yl]carbamate CAS No. 2377033-26-4

tert-butyl N-[1-(5-chloropyrazine-2-carbonyl)pyrrolidin-3-yl]carbamate

Cat. No.: B6241605
CAS No.: 2377033-26-4
M. Wt: 326.8
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Description

tert-butyl N-[1-(5-chloropyrazine-2-carbonyl)pyrrolidin-3-yl]carbamate: is a synthetic organic compound with the molecular formula C14H19ClN4O3. It is characterized by the presence of a pyrazine ring substituted with a chlorine atom and a pyrrolidine ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(5-chloropyrazine-2-carbonyl)pyrrolidin-3-yl]carbamate typically involves the following steps:

    Formation of the Pyrazine Intermediate: The starting material, 5-chloropyrazine-2-carboxylic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions.

    Coupling with Pyrrolidine: The acid chloride is then reacted with pyrrolidine in the presence of a base such as triethylamine (TEA) to form the corresponding amide.

    Carbamate Formation: The final step involves the reaction of the amide with tert-butyl chloroformate (Boc2O) to form the tert-butyl carbamate derivative.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed on the pyrazine ring using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chlorine atom on the pyrazine ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.

    Reduction: LiAlH4 in ether, NaBH4 in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products:

    Oxidation: Oxidized derivatives of the pyrrolidine ring.

    Reduction: Reduced derivatives of the pyrazine ring.

    Substitution: Substituted pyrazine derivatives with various functional groups.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of complex organic molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential as a biochemical probe to study enzyme mechanisms.
  • Used in the design of bioactive molecules for drug discovery.

Medicine:

  • Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals targeting specific biological pathways.

Industry:

  • Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(5-chloropyrazine-2-carbonyl)pyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • tert-butyl N-[1-(5-chloropyrazine-2-carbonyl)pyrrolidin-3-yl]carbamate
  • This compound
  • This compound

Uniqueness:

  • The presence of the tert-butyl carbamate group provides steric hindrance, enhancing the compound’s stability and resistance to hydrolysis.
  • The chlorine-substituted pyrazine ring offers unique electronic properties, influencing the compound’s reactivity and interaction with molecular targets.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

2377033-26-4

Molecular Formula

C14H19ClN4O3

Molecular Weight

326.8

Purity

95

Origin of Product

United States

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